N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine
Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is an organic compound with the molecular formula C9H17NO4S. It is a derivative of homocysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine typically involves the protection of the amino group of D-homocysteine with a tert-butoxycarbonyl (Boc) group. One common method involves reacting D-homocysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or methanol.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiols.
Substitution: Free amine (D-homocysteine).
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function, as well as in the synthesis of modified peptides and proteins.
Medicine: Investigated for its potential role in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine involves its ability to protect the amino group of homocysteine, preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is similar to other Boc-protected amino acids, such as:
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine: Similar structure but with a hydroxyl group instead of a thiol group.
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine: Contains a hydroxyl group and is used in similar applications.
The uniqueness of this compound lies in its thiol group, which provides additional reactivity and versatility in chemical synthesis.
Biological Activity
N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is a derivative of homocysteine, a sulfur-containing amino acid involved in various metabolic processes. This compound has garnered attention due to its potential biological activities, particularly in relation to neurobiology and cardiovascular health. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.
Overview of Homocysteine Metabolism
Homocysteine is produced from the metabolism of methionine and can undergo various transformations in the body. Elevated levels of homocysteine (hyperhomocysteinemia) are associated with several pathological conditions, including cardiovascular diseases and neurodegenerative disorders. The metabolism of homocysteine involves several enzymes, including cystathionine beta-synthase (CBS) and adenosylhomocysteinase (AHCY), which play crucial roles in regulating its levels and subsequent biological effects.
Neurotoxicity and Neuroprotection
Research indicates that homocysteine and its derivatives can exert both neurotoxic and neuroprotective effects depending on their concentration and context. For instance:
- Neurotoxic Effects : Studies have shown that elevated levels of homocysteine can lead to neuronal damage through oxidative stress and activation of pro-apoptotic pathways. In vitro experiments with SH-SY5Y neuroblastoma cells demonstrated that exposure to homocysteine resulted in a significant reduction in cell viability, with concentrations as low as 40 μM causing notable cytotoxicity over five days .
- Mechanisms of Action : Homocysteine acts as an excitatory neurotransmitter by modulating NMDA receptors, which are critical for synaptic plasticity and memory function. It can act as both an agonist and antagonist depending on the presence of glycine, influencing calcium ion influx into neurons .
Cardiovascular Implications
Hyperhomocysteinemia is linked to various cardiovascular conditions due to its effects on endothelial function and vascular remodeling:
- Endothelial Dysfunction : Elevated homocysteine levels have been shown to induce inflammation in endothelial cells by upregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha. This inflammatory response contributes to vascular remodeling processes associated with atherosclerosis .
- Oxidative Stress : Homocysteine promotes oxidative stress within vascular tissues, leading to damage of endothelial cells and contributing to atherogenesis. The production of reactive oxygen species (ROS) increases significantly with prolonged exposure to homocysteine .
Experimental Models
Several studies have utilized animal models to investigate the effects of homocysteine:
- Rodent Models : In rodent studies, administration of homocysteine has been linked to increased neuronal excitability and subsequent neuronal death, particularly following induced ischemic conditions. This suggests that elevated homocysteine may exacerbate injury following cerebrovascular events .
- Clinical Observations : Epidemiological studies have shown a correlation between high plasma levels of homocysteine and increased incidence of stroke and cognitive decline in humans. These findings underscore the importance of monitoring homocysteine levels as a potential biomarker for neurological health .
Data Tables
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQADCRYOPOVXDV-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCS)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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